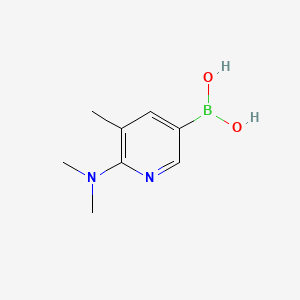

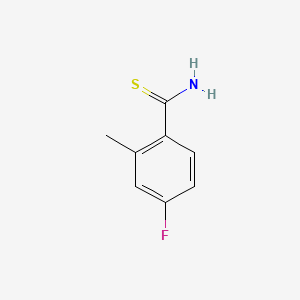

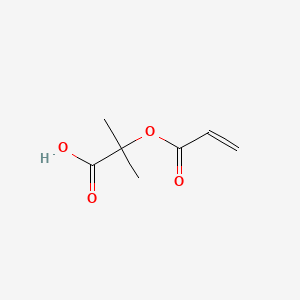

![molecular formula C5H3BrN4O B582288 5-溴-1H-咪唑并[4,5-b]吡嗪-2(3H)-酮 CAS No. 1260763-85-6](/img/structure/B582288.png)

5-溴-1H-咪唑并[4,5-b]吡嗪-2(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one” is a chemical compound that has been used in the synthesis of various chelates and phosphors . It has been used in the development of blue emissive Iridium(III) phosphors for solution-processed OLEDs .

Synthesis Analysis

The synthesis of “5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one” involves regioselective syntheses of imidazo[4,5-b]pyrazin-2-ylidene based chelates . The synthesis process is conducted under N2 and monitored using precoated TLC plates .Molecular Structure Analysis

The molecular structure of “5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one” is complex and involves various interactions. For instance, the –NH– group of imidazo-pyridine forms a hydrogen bond with Asp1526, while both hydroxyls of catechol form a hydrogen bond with Asp1279 . The imidazo-pyridine ring is well stabilized by π – π stacking with Phe1560, and other hydrophobic interactions involving side chain of Pro1159, Tyr1167, Asp1157, Met1421, Trp1369, Pro1318, and Lys1460 .科学研究应用

-

Organic & Biomolecular Chemistry

- Imidazoles are key components to functional molecules used in a variety of everyday applications . The synthesis of substituted imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole .

- The methods of application involve regiocontrolled synthesis, focusing on the functional group compatibility of the process and resultant substitution patterns around the ring .

- The outcomes of these methodologies are described in terms of scope and limitations, reaction mechanisms, and future challenges .

-

Materials Science and Pharmaceutical Field

- Imidazo[1,5-a]pyridine derivatives have attracted attention due to their unique chemical structure and versatility, optical behaviors, and biological properties .

- These aromatic heterocycles have potential in several research areas, including materials science and the pharmaceutical field .

- Promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

-

Organic Synthesis and Drug Development

- Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development .

- The progress made in synthetic methods and its reactivity and multifarious biological activity have been compiled .

- This review is mainly based on the pattern and position of the substitution, and should help the scientific community to bring about future developments .

-

Optoelectronic Devices, Sensors, Anti-cancer Drugs, and Emitters for Confocal Microscopy and Imaging

- Imidazo[1,5-a]pyridine nuclei and derivatives have attracted growing attention due to their unique chemical structure and versatility, optical behaviors, and biological properties .

- This class of aromatic heterocycles has great potential in several research areas .

- Many promising innovations have been reported in different technological applications .

-

Treatment of GPR81 Associated Disorders

- Pharmaceutical compositions containing compounds of the invention are used in the treatment of GPR81 associated disorders .

- These disorders include dyslipidemia, atherosclerosis, atheromatous disease, hypertension, coronary heart disease, stroke, insulin resistance, impaired glucose tolerance, type 2 diabetes, syndrome X, obesity, psoriasis, rheumatoid arthritis, Crohn’s disease, transplant rejection, multiple sclerosis, systemic lupus erythematosus, ulcerative colitis, type 1 diabetes, and acne .

-

Antiproliferative Activity on Selected Human Cancer Cell Lines

- A series of new (3-(1H-benzo[d]imidazol-2-yl))/(3-(3H-imidazo[4,5-b]pyridin-2-yl))-(1H-indol-5-yl)(3,4,5-trimethoxyphenyl)methanone conjugates were synthesized and evaluated for their antiproliferative activity on selected human cancer cell lines such as prostate (DU-145), lung (A549), cervical (HeLa) and breast (MCF-7) .

属性

IUPAC Name |

5-bromo-1,3-dihydroimidazo[4,5-b]pyrazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN4O/c6-2-1-7-3-4(8-2)10-5(11)9-3/h1H,(H2,7,8,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNHWRTKKDFEAEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C2C(=N1)NC(=O)N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743157 |

Source

|

| Record name | 5-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1H-imidazo[4,5-b]pyrazin-2(3H)-one | |

CAS RN |

1260763-85-6 |

Source

|

| Record name | 5-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

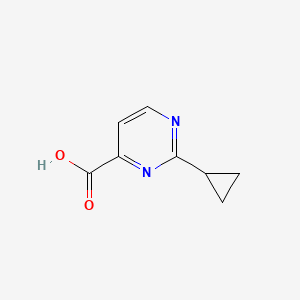

![(4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)methanamine](/img/structure/B582215.png)

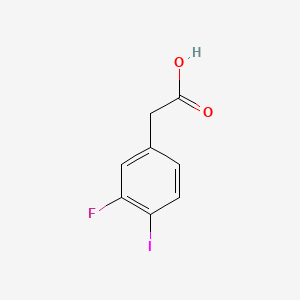

![Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate](/img/structure/B582222.png)